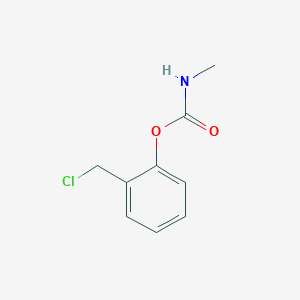
2-(Chloromethyl)phenyl methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)phenyl methylcarbamate is an organic compound with the molecular formula C9H10ClNO2. It is a type of carbamate, which is a class of compounds commonly used in various chemical and industrial applications. Carbamates are known for their versatility and are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)phenyl methylcarbamate typically involves the reaction of 2-(Chloromethyl)phenol with methyl isocyanate. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts, such as tin or indium triflate, can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)phenyl methylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and methylamine.
Oxidation: The compound can be oxidized to form more complex carbamate derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
Substitution: Various substituted carbamates.
Hydrolysis: Phenol and methylamine.
Oxidation: Oxidized carbamate derivatives.
Scientific Research Applications
2-(Chloromethyl)phenyl methylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition, particularly in the context of carbamate-based inhibitors.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)phenyl methylcarbamate involves the inhibition of enzymes that contain serine residues in their active sites. The carbamate group reacts with the serine hydroxyl group, forming a covalent bond and thereby inhibiting the enzyme’s activity. This mechanism is similar to that of other carbamate-based inhibitors, which are used in both pharmaceuticals and pesticides .
Comparison with Similar Compounds
Similar Compounds
- Phenyl methylcarbamate
- 2-(Bromomethyl)phenyl methylcarbamate
- 2-(Chloromethyl)phenyl ethylcarbamate
Uniqueness
2-(Chloromethyl)phenyl methylcarbamate is unique due to its specific reactivity profile, particularly the presence of the chloromethyl group, which allows for a wide range of substitution reactions. This makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
22132-64-5 |
|---|---|
Molecular Formula |
C9H10ClNO2 |
Molecular Weight |
199.63 g/mol |
IUPAC Name |
[2-(chloromethyl)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C9H10ClNO2/c1-11-9(12)13-8-5-3-2-4-7(8)6-10/h2-5H,6H2,1H3,(H,11,12) |
InChI Key |
OQZWOJQDAQMMMK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC=CC=C1CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


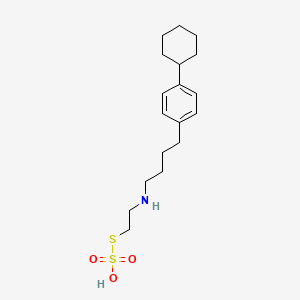
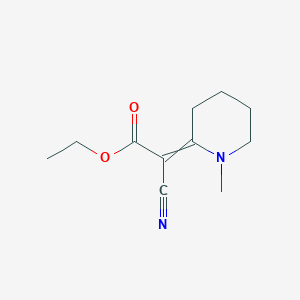
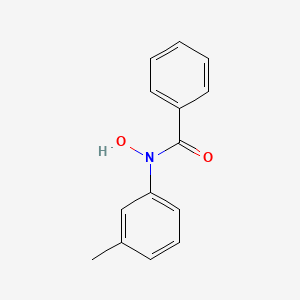
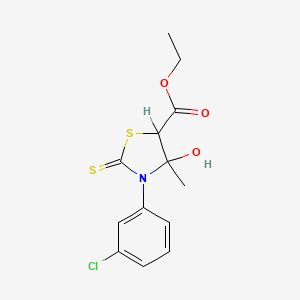

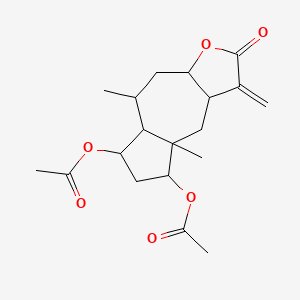

![2-[(2,4-Dimethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B14703519.png)

![8-Methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B14703533.png)
![3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine](/img/structure/B14703534.png)

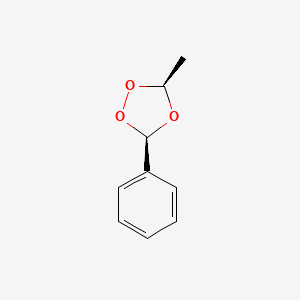
![4-Ethoxy-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one](/img/structure/B14703547.png)
